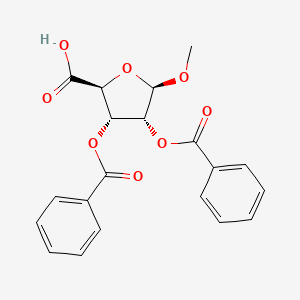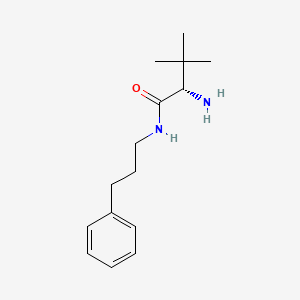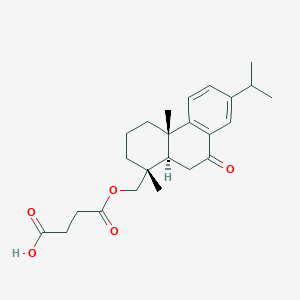
Abiesadine Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abiesadine Q is a diterpene compound isolated from the aerial parts of Abies georgei Orr . It is a chemically distinct entity with the molecular formula C24H32O5 and a molecular weight of 400.51 . This compound is part of a larger group of abietane diterpenes, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Abiesadine Q can be isolated from the aboveground parts of Abies georgei Orr . The isolation process typically involves extraction with organic solvents followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources. advancements in synthetic biology and chemical synthesis may pave the way for scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Abiesadine Q undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Abiesadine Q has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of diterpenes.
Biology: This compound exhibits various biological activities, including antimicrobial and cytotoxic effects.
Industry: The compound’s unique chemical structure makes it a valuable candidate for developing new materials and chemical products.
Wirkmechanismus
The mechanism by which Abiesadine Q exerts its effects involves interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Abiesadine Q is part of a family of abietane diterpenes, which includes compounds such as abiesadine A, B, and C . These compounds share a similar core structure but differ in their functional groups and side chains. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .
List of Similar Compounds
- Abiesadine A
- Abiesadine B
- Abiesadine C
- Other abietane diterpenes
Eigenschaften
Molekularformel |
C24H32O5 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
4-[[(1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-1-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H32O5/c1-15(2)16-6-7-18-17(12-16)19(25)13-20-23(3,10-5-11-24(18,20)4)14-29-22(28)9-8-21(26)27/h6-7,12,15,20H,5,8-11,13-14H2,1-4H3,(H,26,27)/t20-,23-,24+/m0/s1 |
InChI-Schlüssel |
ZSHVSBCOLVBOLB-NKKJXINNSA-N |
Isomerische SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)COC(=O)CCC(=O)O)C |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)COC(=O)CCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


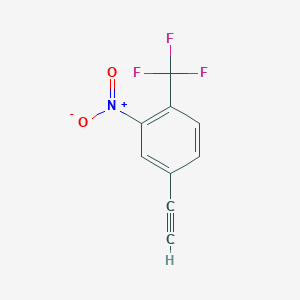

![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)

![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)
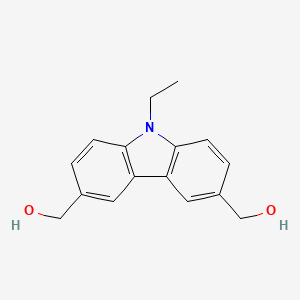

![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
